ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C18H13Cl2NO3S and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate is 392.9993198 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis of various derivatives of ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate and evaluated their biological activities, particularly their antimicrobial properties. For example, Narayana et al. (2006) synthesized derivatives that exhibited promising antibacterial and antifungal activity. Similarly, Spoorthy et al. (2021) synthesized a series of compounds and assessed their antimicrobial activities, including docking studies to understand their interactions at the molecular level (Narayana, Ashalatha, Raj, & Kumari, 2006); (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Applications in Cancer Research
A significant amount of research has focused on the potential anticancer properties of derivatives of ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate. Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, evaluating them as anti-cancer agents with promising results against various cancer cell lines. Gad et al. (2020) also synthesized derivatives showing interesting antiproliferative potential against cancer cell lines, highlighting their potential as apoptosis-inducing agents for breast cancer (Mohareb, Abdallah, Helal, & Shaloof, 2016); (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Photophysical and Photochemical Studies
The compounds derived from ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate have been studied for their photophysical properties. Amati et al. (2010) investigated the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates, contributing to our understanding of these compounds in photochemical reactions (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Enzymatic and Bioconjugation Studies
The compound has also been a subject of study in the context of enzymatic reactions and bioconjugation. Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, using ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate as a part of their study (Nakajima & Ikada, 1995).
Organic Synthesis
The compound has been utilized in various organic synthesis processes. Zhu et al. (2003) presented a phosphine-catalyzed [4 + 2] annulation synthesis using derivatives of ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate, showcasing its utility in creating highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)12-9-10(19)7-8-13(12)20/h3-9H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHBJUMHDVJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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